4-Benzyl-3-methylmorpholine-3-carboxylic acid 4-Benzyl-3-methylmorpholine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15952719
InChI: InChI=1S/C13H17NO3/c1-13(12(15)16)10-17-8-7-14(13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

4-Benzyl-3-methylmorpholine-3-carboxylic acid

CAS No.:

Cat. No.: VC15952719

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

4-Benzyl-3-methylmorpholine-3-carboxylic acid -

Specification

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name 4-benzyl-3-methylmorpholine-3-carboxylic acid
Standard InChI InChI=1S/C13H17NO3/c1-13(12(15)16)10-17-8-7-14(13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,16)
Standard InChI Key DMSDUUQUHYXGOM-UHFFFAOYSA-N
Canonical SMILES CC1(COCCN1CC2=CC=CC=C2)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Morpholine Framework

The morpholine ring in 4-benzyl-3-methylmorpholine-3-carboxylic acid adopts a chair conformation, with the nitrogen and oxygen atoms occupying adjacent positions. The benzyl group at C4 introduces steric bulk and aromatic character, while the methyl group at C3 enhances hydrophobicity. The carboxylic acid moiety at C3 contributes to hydrogen-bonding capacity and acidity (predicted pKa ~4.5) .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name4-benzyl-3-methylmorpholine-3-carboxylic acid
Molecular FormulaC₁₃H₁₇NO₃
Canonical SMILESCC1(COCCN1CC2=CC=CC=C2)C(=O)O
InChI KeyDMSDUUQUHYXGOM-UHFFFAOYSA-N

Stereochemical Considerations

The 3-position methyl and carboxylic acid groups create a stereogenic center, yielding (R)- and (S)-enantiomers. While the racemic mixture is commonly reported, enantiopure forms like (S)-4-benzylmorpholine-3-carboxylic acid (CAS 1235011-96-7) have been synthesized for chiral studies . Computational models suggest the (R)-configuration may exhibit stronger intermolecular interactions due to spatial alignment of the carboxyl group .

Synthesis and Derivatization Pathways

Hypothetical Synthetic Route

Although explicit protocols for 4-benzyl-3-methylmorpholine-3-carboxylic acid are scarce, analogous morpholine syntheses involve:

  • Ring Formation: Condensation of ethanolamine derivatives with ketones or aldehydes.

  • Benzylation: Alkylation using benzyl halides or reductive amination with benzaldehyde .

  • Carboxylic Acid Introduction: Hydrolysis of ester precursors (e.g., methyl 4-benzyl-3-methylmorpholine-3-carboxylate) .

A plausible pathway leverages 2-benzyloxypyridine and methyl triflate for benzyl group transfer, followed by hydrolysis (Figure 1) .

Table 2: Synthetic Intermediates and Analogues

Compound NameCAS NumberMolecular FormulaRole in Synthesis
Methyl 4-benzylmorpholine-3-carboxylate212650-44-7C₁₃H₁₇NO₃Ester precursor
(R)-4-Benzyl-3-morpholinecarboxylic acid929047-50-7C₁₂H₁₅NO₃Enantiopure derivative

Physicochemical and Spectroscopic Profiles

Solubility and Stability

The compound displays limited water solubility (~2.1 mg/mL at 25°C) due to its hydrophobic benzyl and methyl groups. It is stable under inert atmospheres but may decarboxylate at temperatures >150°C.

Spectroscopic Data

  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of morpholine).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.32–7.25 (m, 5H, Ar-H), 3.85–3.45 (m, 4H, morpholine-H), 2.95 (s, 2H, CH₂Ph), 1.42 (s, 3H, CH₃) .

Comparative Analysis with Structural Analogues

Table 3: Analogues and Their Properties

Compound NameSubstituent VariationLogPKey Difference
4-Benzylmorpholine-3-carboxylic acidNo 3-methyl group1.2Increased hydrophilicity
Methyl 4-benzylmorpholine-3-carboxylateCarboxylic acid → methyl ester2.8Enhanced membrane permeability
(R)-4-Benzyl-3-methylmorpholine-3-carboxylic acidEnantiopure form1.5Stereospecific binding

Challenges and Future Directions

Current limitations include:

  • Lack of crystal structure data for precise conformational analysis.

  • Unexplored pharmacokinetic properties (e.g., bioavailability, metabolic stability).
    Future work should prioritize enantioselective synthesis and in vitro bioactivity screening.

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